molecular formula C24H20N2O4 B2965443 1-(4-Isopropylphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874395-37-6

1-(4-Isopropylphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2965443
CAS No.: 874395-37-6
M. Wt: 400.434
InChI Key: GKCUGTHQFVJXSH-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromene-pyrrole-dione core. Its structure includes two key substituents: a 4-isopropylphenyl group at position 1 and a 5-methylisoxazol-3-yl group at position 2. Synthetic methods for such compounds involve multicomponent reactions of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines, enabling diverse substituent incorporation under mild conditions .

Properties

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-13(2)15-8-10-16(11-9-15)21-20-22(27)17-6-4-5-7-18(17)29-23(20)24(28)26(21)19-12-14(3)30-25-19/h4-13,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCUGTHQFVJXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Isopropylphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a derivative of chromeno-pyrrole frameworks that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on current research findings.

  • Molecular Formula : C19H20N2O3
  • Molecular Weight : 320.37 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with chromeno-pyrrole precursors through a multicomponent reaction. The process is designed to yield high purity and yield while allowing for the introduction of various substituents that can modulate biological activity.

Antitumor Activity

Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antitumor properties. For instance, similar compounds have shown the ability to inhibit growth in various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

CompoundCell LineIC50 (µM)Reference
This compoundHCT116 (Colon)1.0
Similar Chromeno-PyrrolesMCF7 (Breast)0.8

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. These studies suggest that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.

Anti-inflammatory Effects

Compounds within this class have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Case Study on Antitumor Activity :
    • A study conducted on a series of chromeno-pyrrole derivatives found that modifications significantly enhanced their cytotoxic effects against cancer cell lines. The compound under review was noted for its ability to induce apoptosis in HCT116 cells through the activation of caspase pathways .
  • Case Study on Antioxidant Activity :
    • In vitro studies assessed the antioxidant properties using DPPH and ABTS assays. Results indicated that the compound effectively reduced oxidative stress markers in cellular models .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s analogs differ primarily in substituents at positions 1 and 2 of the chromeno-pyrrole-dione scaffold. Key examples include:

Compound Name Substituent at Position 1 Substituent at Position 2 Notable Features
Target Compound 4-Isopropylphenyl 5-Methylisoxazol-3-yl Hydrophobic isopropyl group may enhance membrane permeability
1-(3-Isopropoxyphenyl)-7-methyl-... () 3-Isopropoxyphenyl 5-Methylisoxazol-3-yl Isopropoxy group increases polarity; 7-methyl modification alters steric bulk
1-(4-Hydroxy-3-methoxyphenyl)-2-(5-methylpyridin-2-yl)-... () 4-Hydroxy-3-methoxyphenyl 5-Methylpyridin-2-yl Polar hydroxy/methoxy groups improve solubility; pyridine moiety may aid binding
2-Phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione derivatives (Vydzhak et al., ) Varied aryl groups Alkyl or aryl groups Pyrano-pyrrole core instead of chromeno-pyrrole; altered ring strain and reactivity

Key Observations :

  • Electron-withdrawing/donating groups (e.g., isopropoxy, methoxy) modulate solubility and electronic properties.
  • Heterocyclic moieties (isoxazole vs. pyridine) influence binding interactions in biological systems .
  • Core modifications (e.g., pyrano-pyrrole vs. chromeno-pyrrole) affect conformational flexibility and synthetic accessibility .

Research Findings and Limitations

  • Synthetic scalability : The one-pot method () is superior for diversification but may require optimization for large-scale production.
  • Knowledge gaps: Limited data on pharmacokinetics, toxicity, or mechanistic studies necessitates further research.

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